molecular formula C9H5F6NO B1301068 2,4-Bis(trifluoromethyl)benzamide CAS No. 53130-45-3

2,4-Bis(trifluoromethyl)benzamide

Cat. No. B1301068
CAS RN: 53130-45-3
M. Wt: 257.13 g/mol
InChI Key: UFXIIQGMMJQZPG-UHFFFAOYSA-N
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Description

“2,4-Bis(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C9H5F6NO . It is primarily used as a research tool in biological and chemical experiments.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Bis(trifluoromethyl)benzamide include a molecular weight of 257.14 . It is a solid crystalline substance .

Scientific Research Applications

1. Antiarrhythmic Activity

Research has highlighted the potential of 2,4-Bis(trifluoromethyl)benzamide derivatives in antiarrhythmic activity. Studies on benzamides with trifluoroethoxy ring substituents have shown considerable variation in heterocyclic ring structures, indicating a strong influence of these structures on antiarrhythmic activity. One compound, in particular, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, was selected for clinical trials as an antiarrhythmic agent (Banitt et al., 1977).

2. Organogelation Properties

2,4-Bis(trifluoromethyl)benzamide has been utilized in the creation of organogels. A specific study demonstrated that a highly fluorinated bis-benzamide could gelate isopropanol at low concentrations, forming thixotropic gels with a network of highly rigid fibers. This highlights its potential in creating stable structures in organic solvents (Loiseau et al., 2002).

3. Polyamide Synthesis

2,4-Bis(trifluoromethyl)benzamide derivatives have been integral in synthesizing new organo-soluble polyamides. These polymers, characterized by their solubility in organic solvents and high thermal stability, have potential applications in advanced technologies. The study involving various aromatic diamines and carboxylic acids indicated the versatility and robustness of these polyamides (Bera et al., 2012).

4. Liquid Crystal Display Applications

Fluorinated polyimides derived from compounds including 2,4-Bis(trifluoromethyl)benzamide have shown great potential in advanced liquid-crystal display applications. These polyimides, with high thermal stability and mechanical properties, are significant in the development of new materials for electronics and display technologies (Liu et al., 2002).

Safety And Hazards

2,4-Bis(trifluoromethyl)benzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2,4-bis(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO/c10-8(11,12)4-1-2-5(7(16)17)6(3-4)9(13,14)15/h1-3H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXIIQGMMJQZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371128
Record name 2,4-Bis(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoromethyl)benzamide

CAS RN

53130-45-3
Record name 2,4-Bis(trifluoromethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53130-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Bis(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53130-45-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

cis-N-(2-Amino-cyclohexyl)-2-methoxy-4,6-bis-trifluoromethyl-benzamide (intermediate H) (400 mg, 1.04 mmol) was dissolved in 27 mL ethanol. Potassium carbonate (86 mg, 0.062 mmol) and 1-ethyl-1-methyl-4-oxo-piperidinium iodide (420 mg, 1.56 mmol) were added. The reaction mixture was refluxed for 2 h. The solvent was evaporated off. The residue was extracted with saturated sodium bicarbonate solution and ethyl acetate. The combined organic phases were dried on sodium sulfate, filtered and evaporated. Purification of the residue by flash chromatography on silica gel (dichloromethane/ethyl acetate 1:0→1:1) yielded cis 2-methoxy-N-2-(4-oxo-piperidin-1-yl)-cyclohexyl]-4,6-bis-trifluoromethyl-benzamide as a light yellow solid (321 mg, 66%), MS: m/e=467.2 [(M+H)+].
Name
cis-N-(2-Amino-cyclohexyl)-2-methoxy-4,6-bis-trifluoromethyl-benzamide
Quantity
400 mg
Type
reactant
Reaction Step One
Name
intermediate H
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step Two
Quantity
420 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
V Bobba, V Nanavaty, ND Idippily, A Zhao, B Li… - Bioorganic & medicinal …, 2017 - Elsevier
African trypanosomiasis is still a threat to human health due to the severe side-effects of current drugs. We identified selective tubulin inhibitors that showed the promise to the treatment …
Number of citations: 11 www.sciencedirect.com
H Pajouhesh, A Delwig, JT Beckley… - ACS Medicinal …, 2022 - ACS Publications
The voltage-gated sodium channel isoform Na V 1.7 has drawn widespread interest as a target for non-opioid, investigational new drugs to treat pain. Selectivity over homologous, off-…
Number of citations: 1 pubs.acs.org
V Bobba - 2016 - rave.ohiolink.edu
Background Human African Trypanosomiasis (HAT), is an endemic vector borne disease and a serious threat to the huge population living in sub-Saharan Africa where, the health …
Number of citations: 2 rave.ohiolink.edu
LV Dinh, A DeBono, AN Keller, TM Josephs… - …, 2021 - Wiley Online Library
The calcium‐sensing receptor (CaSR) is a clinical target in the treatment of hyperparathyroidism and related diseases. However, clinical use of approved CaSR‐targeting drugs such as …
CL Cioffi, S Liu, MA Wolf, PR Guzzo… - Journal of Medicinal …, 2016 - ACS Publications
We previously disclosed the discovery of rationally designed N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 (GlyT-1), …
Number of citations: 12 pubs.acs.org
HJ Cho, MI El-Gamal, CH Oh, SH Lee, T Sim… - Chemical and …, 2013 - jstage.jst.go.jp
Abstract Design and synthesis of a new series of quinolinylaminoisoquinoline derivatives as conformationally restricted bioisosteres of Sorafenib are described. Their in vitro …
Number of citations: 9 www.jstage.jst.go.jp
V Bobba, Y Li, M Afrin, R Dano, W Zhang, B Li… - Bioorganic & Medicinal …, 2022 - Elsevier
Human African trypanosomiasis is caused by a protozoan parasite Trypanosoma brucei majorly infecting people living in sub-Saharan Africa. Current limited available treatments suffer …
Number of citations: 2 www.sciencedirect.com
A Angeli, F Carta, G Bartolucci, CT Supuran - Bioorganic & Medicinal …, 2017 - Elsevier
A novel series of acyl selenoureido benzensulfonamides was evaluated as carbonic anhydrase (CA, EC 4.2.1.1) inhibitors against the human (h) isoforms hCA I, II, VII and IX, which are …
Number of citations: 44 www.sciencedirect.com
A Kosma, D Pantazi, P Voulgari, N Ntemou… - …, 2023 - Wiley Online Library
Encouraged by the excellent antiplatelet properties of novel imatinib and nilotinib analogues in our previous study and based on a fact that slight structural changes, such as the …
A Angeli - 2019 - flore.unifi.it
Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of metalloenzymes widespread in all life kingdoms genetically classified in 7 unrelated classes (ie α-, β-, γ-, δ-, ζ-, η- and θ). These …
Number of citations: 0 flore.unifi.it

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